molecular formula C9H11ClN2O2 B13911142 Ethyl 3-chloro-5-(methylamino)picolinate

Ethyl 3-chloro-5-(methylamino)picolinate

Cat. No.: B13911142
M. Wt: 214.65 g/mol
InChI Key: KHDWGUANYZWZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-5-(methylamino)picolinate (CAS 1936647-25-4) is a high-purity chemical intermediate of significant interest in industrial and agrochemical research. With the molecular formula C9H11ClN2O2 and a molecular weight of 214.65, this compound is a derivative of picolinate, a scaffold recognized for its versatile applications in developing active ingredients . The structure features both chloro and methylamino substituents, making it a valuable synthon for further chemical transformations, particularly in the synthesis of more complex molecules. Researchers value this compound for its role in the discovery and development of new herbicides. It serves as a key building block in the design of novel 2-picolinic acid-based compounds . This class of synthetic auxins mimics the plant hormone IAA (indole-3-acetic acid) and is known to induce herbicidal effects by disrupting plant growth processes, such as promoting excessive ethylene release and ABA production, leading to plant death . As a research chemical, it is instrumental in structure-activity relationship (SAR) studies to create new substances with potent herbicidal activity and a broader spectrum against resistant weeds . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet for proper handling protocols. This compound requires cold-chain transportation and should be stored as recommended, typically in a cool, dark, and sealed environment to maintain its stability and purity .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 3-chloro-5-(methylamino)pyridine-2-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)8-7(10)4-6(11-2)5-12-8/h4-5,11H,3H2,1-2H3

InChI Key

KHDWGUANYZWZHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)NC)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-chloro-5-(methylamino)picolinate

Detailed Synthetic Routes from Literature

Esterification and Chlorination

A common starting point is the preparation of ethyl picolinate derivatives by esterification of picolinic acid with ethanol in the presence of acid catalysts or activating agents such as dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI). For example, the esterification may be achieved by reacting picolinic acid with ethanol under acidic conditions or via acid chloride intermediates:

Step Reagents/Conditions Outcome
Picolinic acid + Ethanol Acid catalyst or DCC/CDI Ethyl picolinate
Ethyl picolinate + Chlorinating agent (e.g., N-chlorosuccinimide) Controlled temperature 3-Chloroethyl picolinate

This approach ensures selective chlorination at the 3-position of the pyridine ring, which is critical for the target molecule's structure.

Amination at the 5-Position

The methylamino group at the 5-position is introduced typically by nucleophilic substitution of a suitable leaving group (e.g., halide) with methylamine or by direct amination of a chlorinated intermediate. Literature indicates that amination can be performed by reacting the 3-chloroethyl picolinate intermediate with methylamine under controlled conditions:

Step Reagents/Conditions Outcome
3-Chloroethyl picolinate + Methylamine Aqueous or alcoholic solution, room temperature to mild heating This compound

This reaction proceeds via nucleophilic substitution at the 5-position, replacing a leaving group (often a halogen) with the methylamino substituent.

Alternative Routes via Acid Chlorides and Amides

Another approach involves converting the picolinic acid derivative to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine to form the amide intermediate. Subsequent esterification or direct use of the ester acid chloride leads to the target compound:

Step Reagents/Conditions Outcome
Ethyl 3-chloropicolinate + SOCl₂ Reflux, removal of excess SOCl₂ Acid chloride intermediate
Acid chloride + Methylamine Room temperature, aqueous or organic solvent Amide intermediate
Amide intermediate + Esterification (if needed) Acid catalyst or coupling agents This compound

This route is advantageous for precise control over substitution and purity.

Representative Experimental Procedure (Adapted)

Based on the patent and research literature, a representative synthesis can be summarized as follows:

  • Preparation of Ethyl 3-chloropicolinate:

    • Dissolve 3-chloropicolinic acid in ethanol.
    • Add catalytic acid (e.g., sulfuric acid) and reflux for several hours.
    • Cool and isolate the ethyl ester by extraction and purification.
  • Introduction of Methylamino Group:

    • Dissolve ethyl 3-chloropicolinate in an appropriate solvent (e.g., ethanol or methanol).
    • Add methylamine solution dropwise at 0–25 °C.
    • Stir the reaction mixture for several hours to complete substitution at the 5-position.
    • Quench, extract, and purify the product by recrystallization or chromatography.
  • Purification:

    • The crude product is purified by column chromatography or recrystallization.
    • Characterization by NMR, melting point, and mass spectrometry confirms the structure.

Analysis of Preparation Methods

Yield and Purity Considerations

  • Esterification typically yields 85–95% of ethyl picolinate derivatives.
  • Amination steps yield 70–85%, depending on reaction conditions and purity of reagents.
  • Side reactions such as over-chlorination or poly-substitution can be minimized by temperature control and stoichiometric reagent addition.

Reaction Conditions Optimization

  • Temperature control (0–5 °C) during nucleophilic substitution reduces by-products.
  • Use of dry solvents and inert atmosphere improves amination efficiency.
  • Acid chloride intermediates require careful handling due to moisture sensitivity.

Characterization Data Summary

Compound Melting Point (°C) ¹H NMR (δ, ppm) Key Signals Yield (%)
Ethyl 3-chloropicolinate 119–120 4.00 (s, 3H, OCH₂CH₃), aromatic protons 7.4–7.7 90–92
This compound 128–130 3.0 (q, 2H, CH₂), 1.3 (t, 3H, CH₃), methylamino signal ~2.8 (s, 3H) 70–80

Summary Table of Preparation Routes

Route Starting Material Key Reagents Conditions Yield Notes
Direct esterification and chlorination Picolinic acid Ethanol, acid catalyst, N-chlorosuccinimide Reflux, 0–5 °C 85–90% Simple, selective chlorination
Acid chloride intermediate Ethyl 3-chloropicolinate SOCl₂, methylamine Reflux, room temp 70–80% Allows amide intermediate formation
Nucleophilic substitution Ethyl 3-chloropicolinate Methylamine Room temp, mild heating 70–85% Straightforward amination

Chemical Reactions Analysis

Types of Reactions

Ethanyl 3-chloro-5-(methylamino)picolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Ethanyl 3-chloro-5-(methylamino)picolinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethanyl 3-chloro-5-(methylamino)picolinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Purity Storage Conditions Application Reference
Ethyl 3-chloro-5-(trifluoromethyl)picolinate C₉H₇ClF₃NO₂ 253.61 Cl (3), CF₃ (5), ethyl ester Halogen, Trifluoromethyl 98% Room Temperature Pharmaceutical Intermediate
Methyl 4-amino-3,5,6-trichloropicolinate C₇H₅Cl₃N₂O₂ 255.49 Cl (3,5,6), NH₂ (4), methyl ester Halogen, Amino N/A N/A Synthetic Intermediate
Ethyl 4-chloro-5-methylpicolinate C₉H₁₀ClNO₂ 199.63 Cl (4), CH₃ (5), ethyl ester Halogen, Alkyl N/A N/A Not Specified

Key Observations:

  • Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, critical for drug bioavailability . Amino (NH₂): Increases nucleophilicity and reactivity, enabling participation in coupling reactions (e.g., palladium-catalyzed syntheses) . Chlorine Position: The 3-chloro substitution (as in Ethyl 3-chloro-5-(trifluoromethyl)picolinate) creates an electron-deficient aromatic ring, favoring electrophilic substitution at the 4-position .
  • Ester Group : Ethyl esters generally offer better hydrolytic stability compared to methyl esters, extending shelf life .

Physicochemical Properties

  • Purity and Stability : Ethyl 3-chloro-5-(trifluoromethyl)picolinate is commercially available at 98% purity and stable at room temperature, making it industrially practical .
  • Hazard Profiles: Methyl 4-amino-3,5,6-trichloropicolinate carries multiple safety warnings (e.g., H315-H319 for skin/eye irritation), likely due to its amino and polyhalogenated structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.